molecular formula C5H11ClN2O B166923 3-Aminopiperidin-2-one hydrochloride CAS No. 138377-80-7

3-Aminopiperidin-2-one hydrochloride

Cat. No. B166923
CAS RN: 138377-80-7
M. Wt: 150.61 g/mol
InChI Key: NLAYLURYAOXTTE-UHFFFAOYSA-N
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Description

3-Aminopiperidin-2-one hydrochloride is a chemical compound with the CAS Number: 138377-80-7 . It has a molecular weight of 150.61 . It is a delta-lactam that is 2-piperidone substituted at position 3 by an amino group .


Synthesis Analysis

(S)-3-Amino-2-piperidone hydrochloride can be used as a building block for the synthesis of 5-hydroxy-2-[(3S)-2-oxo-3-piperidinyl]-1H-isoindole-1,3(2H)-dione by reacting with 4-hydroxyphthalic anhydride . It is also used to prepare eukaryotic signaling peptide glorin and its synthetic analog glorinamide .


Molecular Structure Analysis

The IUPAC name of 3-Aminopiperidin-2-one hydrochloride is 3-amino-2-piperidinone hydrochloride . The InChI code is 1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3-Aminopiperidin-2-one hydrochloride is a solid at room temperature . It is slightly pale yellow to yellow crystal or powder .

Scientific Research Applications

Drug Design and Synthesis

“3-Aminopiperidin-2-one hydrochloride” is a significant synthetic fragment for designing drugs . It plays a crucial role in the pharmaceutical industry, with its derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-Aminopiperidin-2-one hydrochloride”, is an important task of modern organic chemistry .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing the piperidine moiety, such as “3-Aminopiperidin-2-one hydrochloride”, is a significant area of research . This compound can be used as a substrate for the synthesis of biologically active piperidines .

Multicomponent Reactions

“3-Aminopiperidin-2-one hydrochloride” can be used in multicomponent reactions . These reactions are a type of chemical process in which three or more reactants combine to form a product .

Pharmacological Activity

Piperidines, including “3-Aminopiperidin-2-one hydrochloride”, have been found to exhibit various pharmacological activities . This makes them valuable in the development of new therapeutic agents .

Heterocyclic Building Blocks

“3-Aminopiperidin-2-one hydrochloride” serves as a heterocyclic building block . Heterocyclic compounds are widely used in many areas of chemistry, including drug design, due to their unique properties .

Inhibitor Design

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could potentially include “3-Aminopiperidin-2-one hydrochloride”, was designed as a clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Safety and Hazards

The safety information for 3-Aminopiperidin-2-one hydrochloride includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

properties

IUPAC Name

3-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYLURYAOXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600004
Record name 3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopiperidin-2-one hydrochloride

CAS RN

138377-80-7
Record name 3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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